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molecular formula C9H12FNO2 B8704548 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol

2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol

Cat. No. B8704548
M. Wt: 185.20 g/mol
InChI Key: HLFRCDBVNMTVNE-UHFFFAOYSA-N
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Patent
US04382958

Procedure details

To a solution of 3-fluoro-4-methoxybenzaldehyde (5.0 g) in dry ether (100 ml) containing a catalytic amount of zinc iodide was added dropwise a solution of trimethylsilyl cyanide (5 ml) in dry ether. After stirring at room temperature overnight the ether solution was added to an ice-cooled suspension of lithium aluminium hydride (4.0 g) in dry ether (100 ml) under nitrogen. On completion of this addition this mixture was stirred at room temperature for 30 minutes and then boiled under reflux for 1 hour. After boiling in ice this mixture was treated with water (4 ml), 2 N sodium hydroxide solution (4 ml) and water (12 ml) and this resulting suspension was filtered and dried (MgSO4). Evaporation of the solvent gave a light green oil (3.9 g) which was used without further purification.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].C[Si]([C:16]#[N:17])(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>CCOCC.[I-].[Zn+2].[I-].O>[OH:6][CH:5]([C:4]1[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:2]([F:1])[CH:3]=1)[CH2:16][NH2:17] |f:2.3.4.5.6.7,8.9,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1OC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
On completion of this addition this mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
this resulting suspension was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CN)C1=CC(=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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